molecular formula C13H16ClN3O3S B7050904 5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide

Cat. No.: B7050904
M. Wt: 329.80 g/mol
InChI Key: CQIIPLHMCHQUQP-UHFFFAOYSA-N
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Description

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. A common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the sulfonamide group.

    Substitution Reactions: Subsequent substitution reactions introduce the chloro, methoxy, and pyrazolyl groups under controlled conditions, often using reagents like sodium methoxide and pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide core.

    Biological Research: Used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The chloro and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.

Uniqueness

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other sulfonamides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-chloro-4-methoxy-N,2-dimethyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-9-7-11(20-4)10(14)8-12(9)21(18,19)17(3)13-5-6-16(2)15-13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIIPLHMCHQUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C2=NN(C=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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